N1-(3-methoxybenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O7S/c1-30-17-7-9-19(10-8-17)33(28,29)25-11-4-12-32-20(25)15-24-22(27)21(26)23-14-16-5-3-6-18(13-16)31-2/h3,5-10,13,20H,4,11-12,14-15H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOGKCVKEWZWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-methoxybenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of significant interest due to its potential biological activities. Its structure incorporates a 1,3-oxazinan ring, which has been associated with various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings, including in vitro studies and structure-activity relationships.

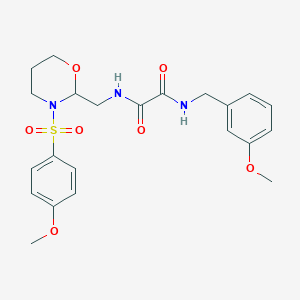

Chemical Structure

The compound can be represented as follows:

This structure features:

- A methoxybenzyl group

- An oxazinan ring

- A sulfonamide moiety

Antimicrobial Activity

Research indicates that derivatives containing the 1,3-oxazinan structure exhibit broad-spectrum antimicrobial activity. For instance:

- Compounds with similar oxazinan frameworks have shown efficacy against Staphylococcus aureus and Escherichia coli .

- In particular, compounds with the 1,3,4-oxadiazole core demonstrate significant antibacterial properties, with some derivatives showing MIC values as low as 0.003–0.03 µg/mL against Clostridium difficile .

Anticancer Properties

The potential anticancer effects of oxazinan derivatives have been explored through various studies:

Anti-inflammatory Effects

The anti-inflammatory properties of oxazinan derivatives have also been documented:

- Research has shown that certain compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

- The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.

- Substituents on the oxazinan ring can significantly affect antimicrobial potency and selectivity against different bacterial strains .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antimicrobial Study : A series of 1,3,4-oxadiazole derivatives were evaluated for their antibacterial activity against E. coli and S. aureus. The most active compounds showed MIC values ranging from 8 to 16 µM .

- Anticancer Activity : A study investigated a series of benzimidazole carboxamides that included methoxy substitutions. The most potent derivative exhibited IC50 values lower than 5 µM against various cancer cell lines .

Scientific Research Applications

Structural Composition

The compound features a unique molecular structure characterized by:

- Oxazinan Ring : Provides stability and reactivity.

- Mesitylsulfonyl Group : Enhances solubility and biological activity.

- Oxalamide Linkage : Facilitates various biological interactions.

Molecular Formula : C15H23N3O4S

Molecular Weight : Approximately 359.43 g/mol

Chemistry

N1-(3-methoxybenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound exhibits potential as a candidate for drug discovery due to its ability to interact with biological targets. Its unique structural features may allow it to modulate biological pathways, contributing to therapeutic developments.

Medicine

Research indicates that this compound may have applications in treating various diseases. Its specific chemical properties could make it effective against conditions where traditional therapies fall short.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity . In vitro tests indicate effectiveness against resistant bacterial strains.

Anticancer Activity

Several investigations have evaluated the anticancer properties of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| MCF-7/MX | 20 | Inhibition of tubulin polymerization |

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound and evaluating their cytotoxic effects against various cancer cell lines. The results indicated that modifications in the oxazinan structure significantly influenced biological activity.

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to explore the binding interactions between the compound and the colchicine-binding site of tubulin. These studies provided insights into how structural features contribute to its effectiveness as a tubulin inhibitor.

Comparison with Similar Compounds

Oxalamides with Sulfonyl/Sulfamoyl Substituents

Key Differences :

Oxalamides with Methoxy Substituents

Key Differences :

Oxalamides with Heterocyclic Moieties

Q & A

Q. What are the key considerations for optimizing the synthesis of N1-(3-methoxybenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

Methodological Answer: Synthesis optimization involves:

- Stepwise Functionalization : Building the oxazinan ring first, followed by sulfonylation using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to ensure regioselectivity .

- Coupling Reactions : Oxalamide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the 3-methoxybenzylamine and the oxazinan-sulfonyl intermediate. Reaction efficiency depends on anhydrous conditions and inert gas purging to prevent hydrolysis .

- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate high-purity product .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR :

- Oxalamide protons : Two distinct NH signals (δ 8.2–8.5 ppm) confirm amide bond formation.

- Aromatic regions : Signals for 3-methoxybenzyl (δ 6.7–7.3 ppm) and 4-methoxyphenylsulfonyl (δ 7.5–7.9 ppm) groups verify substitution patterns .

- IR Spectroscopy : Stretching vibrations for sulfonyl (SO₂, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1670–1700 cm⁻¹) groups confirm functional group presence .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

Methodological Answer:

- Targeted Modifications :

- Sulfonyl Group Replacement : Substitute 4-methoxyphenylsulfonyl with halogenated or alkyl variants to assess steric/electronic effects on binding affinity .

- Oxazinan Ring Modifications : Introduce substituents (e.g., methyl, fluorine) to probe conformational flexibility and enzyme active-site compatibility .

- Assay Design : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding constants (Kd) with target enzymes (e.g., proteases, kinases) .

Q. How can computational methods (e.g., molecular docking, DFT) elucidate the mechanism of action of this compound?

Methodological Answer:

- Molecular Docking :

- Prepare the protein structure (e.g., from PDB) and ligand (compound) in AutoDock Vina.

- Identify key interactions: Hydrogen bonding between the oxalamide NH and catalytic residues, and π-π stacking of the 3-methoxybenzyl group with hydrophobic pockets .

- DFT Calculations :

- Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks .

- Calculate electrostatic potential maps to visualize charge distribution and binding hotspots .

Q. How can contradictory biological activity data (e.g., varying IC50 values across assays) be reconciled?

Methodological Answer:

Q. What are the best practices for evaluating the stability of this compound under physiological conditions?

Methodological Answer:

- In Vitro Stability Assays :

- Plasma Stability : Incubate compound in human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS/MS. Monitor hydrolysis of sulfonyl or oxalamide bonds .

- pH-Dependent Stability : Test in buffers (pH 2–8) to simulate gastrointestinal and systemic environments. Use UV-Vis spectroscopy to track absorbance changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.